molecular formula C24H24N4O3 B2481277 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 898458-04-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No. B2481277
CAS RN: 898458-04-3
M. Wt: 416.481
InChI Key: BDNWIBOFNUJWOU-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds that have been synthesized for various purposes, including biological activities and material science applications. Its complex structure indicates potential for diverse reactivity and interactions due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of related compounds involves multistep chemical reactions, including the formation of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines and nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides, highlighting the complexity of synthesizing such molecules (Burke et al., 2011). Another method involves Pd-catalyzed reactions for constructing similar structures, indicating the versatility in synthetic approaches (Dhami et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an isoquinoline core, a nitrobenzamide moiety, and other substituents that influence its overall geometry and electronic properties. X-ray crystallography and NMR studies are crucial in determining the precise structure and conformations of these molecules.

Chemical Reactions and Properties

Compounds with similar frameworks undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic structures. The presence of nitro groups and other functional groups allows for selective modifications and transformations (Peng & Zhu, 2001).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Dhami et al. (2009) elaborated on the synthesis of close analogues of water-soluble PARP-1 inhibitor 5-AIQ, which are related to N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide. They used Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, resulting in various isomers and demonstrating different formation pathways for these isomers (Dhami et al., 2009).

  • Structural Analysis : The study by Vangala et al. (2013) investigated the formation of molecular complexes of an antibacterial agent, nitrofurantoin (NF), with various pyridyl bases. The research is relevant because it provides insights into the structural characteristics of nitrobenzamide derivatives, which are structurally similar to the chemical (Vangala, Chow, & Tan, 2013).

Potential Therapeutic Applications

  • Cancer Research : A study by Xu et al. (2005) focused on benzamide analogues, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide. These analogues, sharing structural features with the chemical , were evaluated as ligands for sigma-2 receptors in vitro, indicating potential applications in cancer research (Xu et al., 2005).

  • Antimicrobial Activity : Research by Wang et al. (2019) on novel nitrobenzamide derivatives, similar to this compound, indicated significant in vitro antitubercular activity. This suggests potential applications in developing antimicrobial agents (Wang et al., 2019).

Pharmacological Research

  • Metabolite Analysis : The study by Umehara et al. (2009) identified metabolites of a related compound, YM758, a novel inhibitor of the If current channel. Their research in human urine, plasma, and feces could provide insights relevant to the metabolism of this compound (Umehara et al., 2009).

Biophysical and Biochemical Research

  • Coordination Compounds Study : A paper by Jansa et al. (2007) discussed the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds, related to the chemical , were tested for their catalytic properties in various reactions, contributing to the understanding of their biochemical behavior (Jansa et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-17-8-9-19(13-22(17)28(30)31)24(29)26-15-23(20-7-4-11-25-14-20)27-12-10-18-5-2-3-6-21(18)16-27/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWIBOFNUJWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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